1-(1,3-Thiazol-5-yl)piperazinedihydrochloride
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Overview
Description
1-(1,3-Thiazol-5-yl)piperazinedihydrochloride is a compound that features a thiazole ring and a piperazine moiety Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while piperazine is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-5-yl)piperazinedihydrochloride typically involves the reaction of a thiazole derivative with piperazine. One common method is the nucleophilic substitution reaction where a halogenated thiazole reacts with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-5-yl)piperazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .
Scientific Research Applications
1-(1,3-Thiazol-5-yl)piperazinedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-yl)piperazinedihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,4-triazol-3-yl)piperazine dihydrochloride: Another compound with a piperazine moiety but featuring a triazole ring instead of a thiazole ring.
5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Compounds with similar thiazole rings but different substituents and functional groups.
Uniqueness
1-(1,3-Thiazol-5-yl)piperazinedihydrochloride is unique due to its specific combination of a thiazole ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H13Cl2N3S |
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Molecular Weight |
242.17 g/mol |
IUPAC Name |
5-piperazin-1-yl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3S.2ClH/c1-3-10(4-2-8-1)7-5-9-6-11-7;;/h5-6,8H,1-4H2;2*1H |
InChI Key |
NFBJHVNRCNRGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=CS2.Cl.Cl |
Origin of Product |
United States |
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